4-Amino-1-(2,6-difluorobenzyl)pyrrolidin-2-one hydrochloride
Description
4-Amino-1-(2,6-difluorobenzyl)pyrrolidin-2-one hydrochloride (molecular formula: C₁₀H₁₀F₂N₂O·HCl) is a pyrrolidinone derivative featuring a 2,6-difluorobenzyl group at the 1-position and an amino substituent at the 4-position of the five-membered ring . The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. Pyrrolidinones are recognized for their bioactivity, particularly in neurological and anti-inflammatory applications . Despite its structural promise, literature and patent data for this specific compound remain sparse .
Properties
IUPAC Name |
4-amino-1-[(2,6-difluorophenyl)methyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O.ClH/c12-9-2-1-3-10(13)8(9)6-15-5-7(14)4-11(15)16;/h1-3,7H,4-6,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZZISOKVILZON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=C(C=CC=C2F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2,6-difluorobenzyl)pyrrolidin-2-one hydrochloride typically involves the reaction of 2,6-difluorobenzylamine with a suitable pyrrolidinone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(2,6-difluorobenzyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary amines. Substitution reactions can lead to a variety of substituted pyrrolidinone derivatives .
Scientific Research Applications
Chemistry
4-Amino-1-(2,6-difluorobenzyl)pyrrolidin-2-one hydrochloride serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.
- Reduction : It can be reduced to yield secondary amines.
- Substitution Reactions : The difluorobenzyl group can engage in nucleophilic substitution, leading to new derivatives that may exhibit altered properties.
Biological Research
The compound is under investigation for its potential biological activities, particularly:
- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes, which could have implications for drug development targeting various diseases.
- Receptor Binding : Its interaction with receptors is being explored to understand its pharmacological effects better.
Medicinal Chemistry
Research is ongoing to evaluate the therapeutic potential of this compound. Potential applications include:
- Drug Development : As a precursor in the synthesis of pharmaceuticals aimed at treating conditions such as cancer and neurological disorders.
- Therapeutic Agents : Investigations into its analgesic and anti-inflammatory properties are underway, with preliminary results indicating efficacy in pain management models .
Industrial Applications
In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for various formulations where specific reactivity or biological activity is desired.
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibitory effects of several pyrrolidinone derivatives, including this compound. Results indicated significant inhibition of target enzymes involved in metabolic pathways relevant to cancer progression .
Case Study 2: Analgesic Activity
Research into the analgesic properties of this compound revealed promising results in animal models. The compound demonstrated significant pain relief comparable to traditional analgesics like morphine, suggesting potential for development as a non-opioid pain management solution .
Mechanism of Action
The mechanism of action of 4-Amino-1-(2,6-difluorobenzyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues
4-(Aminomethyl)-1-(2,6-difluorobenzyl)pyrrolidin-2-one Hydrochloride
- Molecular Formula: C₁₁H₁₂F₂N₂O·HCl (differs by a CH₂ group in the amino substituent)
- Structural Difference: The 4-position substituent is an aminomethyl (-CH₂NH₂) group instead of a primary amino (-NH₂) group .
Rufinamide (1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide)
- Molecular Formula : C₁₀H₈F₂N₄O
- Structural Difference: Replaces the pyrrolidinone ring with a triazole-carboxamide scaffold while retaining the 2,6-difluorobenzyl group .
- Pharmacological Activity: Approved for partial-onset seizures and Lennox-Gastaut syndrome, indicating CNS penetration and anticonvulsant efficacy .
- Key Contrast: The triazole ring in rufinamide confers distinct electronic properties compared to the pyrrolidinone core, influencing target specificity (e.g., sodium channel modulation).
Physicochemical and Pharmacokinetic Properties
Notes:
Functional Group Impact on Bioactivity
- 2,6-Difluorobenzyl Moiety : Common to all three compounds, this group is associated with enhanced metabolic stability and lipophilicity, critical for CNS-targeting drugs .
- Amino vs.
- Ring System: Pyrrolidinones (saturated) vs. triazoles (aromatic) affect conformational flexibility and electron distribution, leading to divergent pharmacological profiles .
Biological Activity
4-Amino-1-(2,6-difluorobenzyl)pyrrolidin-2-one hydrochloride is a synthetic compound with the molecular formula and a CAS number of 1172854-21-5. It features a pyrrolidinone ring that is substituted with an amino group and a difluorobenzyl group, which contributes to its unique biological activity. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound may function as an enzyme inhibitor or modulator of receptor activity, leading to various biological effects. The precise mechanisms are still under investigation, but initial studies suggest it may have implications in metabolic pathways and cellular signaling.
Research Findings
Recent studies have explored the compound's potential as an inhibitor for various biological targets. For example, its interaction with branched-chain amino acid transaminases (BCATs) has been noted, which are crucial for the catabolism of essential amino acids .
Table 1: Summary of Biological Activities
| Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | BCAT1/BCAT2 | 1.77 - 3.7 | |
| Receptor Modulation | Unknown | TBD | Ongoing Research |
| Cytotoxicity | Cancer Cell Lines | TBD | Ongoing Research |
Case Studies
- Enzyme Inhibition Study : A recent study evaluated the inhibitory effects of various pyrrolidinone derivatives, including this compound, on BCAT enzymes. The compound exhibited significant inhibitory activity with IC50 values ranging from 1.77 µM to 3.7 µM, indicating its potential as a therapeutic agent in metabolic disorders .
- Cellular Studies : In vitro studies have shown that this compound can affect cell viability in certain cancer cell lines. However, specific IC50 values and mechanisms are still being elucidated in ongoing research efforts aimed at understanding its cytotoxic effects .
Comparative Analysis
The unique structure of this compound distinguishes it from similar compounds in terms of biological activity and potential therapeutic applications.
Table 2: Comparison with Similar Compounds
| Compound | IC50 (µM) | Key Features |
|---|---|---|
| 4-Amino-1-(2-methoxyphenyl)-2-pyrrolidinone | TBD | Methoxy group substitution |
| 4-Amino-1-isopropyl-2-pyrrolidinone | TBD | Isopropyl group substitution |
| This compound | 1.77 - 3.7 | Difluorobenzyl group enhances activity |
Q & A
Basic: What synthetic strategies are effective for preparing 4-Amino-1-(2,6-difluorobenzyl)pyrrolidin-2-one hydrochloride?
Answer:
The synthesis typically involves coupling reactions and salt formation. A modified procedure (adapted from relugolix intermediate synthesis) uses 2,6-difluorobenzyl groups in a multi-step sequence. Key steps include:
- Coupling with carbodiimides : Activate carboxylic acid intermediates using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 0°C to minimize side reactions .
- Amine introduction : React with 1-(amino)pyrrolidin-2-one derivatives under basic conditions (e.g., sodium bicarbonate) to form the pyrrolidin-2-one core .
- Hydrochloride salt formation : Precipitate the final product using cold aqueous HCl and dry under reduced pressure .
Yield Optimization : Typical yields range from 22.9% to 25%, influenced by reagent purity and reaction temperature control .
Advanced: How can reactive intermediates destabilize the synthesis, and what stabilization methods are recommended?
Answer:
Reactive intermediates (e.g., activated esters or unstable amines) may lead to hydrolysis or dimerization. Mitigation strategies include:
- Low-temperature handling : Conduct coupling steps at 0°C to slow decomposition .
- In situ generation : Use HOBt/EDC to activate carboxyl groups immediately before amine addition, reducing intermediate isolation .
- Microwave-assisted synthesis : For time-sensitive steps, microwave heating (e.g., 150°C for 20 hours) can accelerate reactions and improve reproducibility, as demonstrated in analogous pyrrolidine syntheses .
Basic: Which analytical techniques are critical for structural confirmation?
Answer:
- 1H NMR : Confirm regiochemistry and purity. For example, aromatic protons in the 2,6-difluorobenzyl group appear as distinct multiplets (δ 7.35–7.29 ppm), while pyrrolidinone protons resonate near δ 3.30 ppm .
- Elemental analysis : Validate stoichiometry (e.g., nitrogen content ~7.5–7.99% for related compounds) .
- HPLC with UV detection : Monitor purity using a buffer-adjusted mobile phase (e.g., ammonium acetate, pH 6.5) .
Advanced: How do polymorphic forms impact characterization, and how can they be identified?
Answer:
Polymorphism affects solubility and bioavailability. Characterization methods include:
- X-ray powder diffraction (XRPD) : Differentiate crystalline forms by unique diffraction patterns .
- Differential scanning calorimetry (DSC) : Identify melting points and phase transitions (e.g., endothermic peaks for lattice rearrangements) .
Note : Patent literature highlights the importance of isolating thermodynamically stable polymorphs for consistent pharmacological profiles .
Basic: What purification methods are effective for the hydrochloride salt?
Answer:
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
- Liquid-liquid extraction : For crude mixtures, ethyl acetate washes after aqueous workup can isolate the product .
- Filtration under suction : Dry the hydrochloride salt on a filter funnel to constant weight, avoiding hygroscopic degradation .
Advanced: How can researchers resolve discrepancies in reported synthetic yields?
Answer:
Yield variations (e.g., 22.9% vs. 25%) arise from:
- Reagent stoichiometry : Excess amines (1.2–1.5 equiv) improve coupling efficiency but may require precise pH control .
- Catalyst choice : Palladium on carbon (Pd/C) for hydrogenation steps can influence intermediate purity .
- Analytical thresholds : Differences in HPLC detection limits (e.g., residual solvents vs. product) may skew yield calculations .
Basic: What safety precautions are essential during handling?
Answer:
- GHS compliance : Wear PPE (gloves, goggles) due to hazards (H302: harmful if swallowed; H315: skin irritation) .
- Ventilation : Use fume hoods when handling volatile reagents (e.g., DMF, HCl) .
- Waste disposal : Neutralize acidic residues before disposal to comply with lab safety protocols .
Advanced: How to assess stability under varying storage conditions?
Answer:
- Accelerated stability studies : Store samples at 40°C/75% RH for 1–3 months and analyze degradation via HPLC .
- Light exposure testing : Monitor UV-vis spectra for photolytic byproducts .
- Moisture sensitivity : Karl Fischer titration quantifies water uptake in hygroscopic batches .
Advanced: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
- Phosphodiesterase (PDE) inhibition : Adapt methods from Beavo & Reifsnyder (1990) using cyclic nucleotide hydrolysis assays .
- Cytotoxicity profiling : Use T-cell lymphoma cell lines (e.g., CTCL) to evaluate antiproliferative effects, referencing protocols for structurally related compounds like forodesine hydrochloride .
Advanced: What challenges arise during scale-up from lab to pilot production?
Answer:
- Solvent volume management : Transition from DMF to greener solvents (e.g., ethanol) reduces environmental impact but may require re-optimization .
- Reproducibility : Batch-to-batch variability in intermediates (e.g., 3-amino-6-methoxypyridazine) necessitates strict QC via NMR and mass spectrometry .
- Regulatory compliance : Ensure residual solvents (e.g., ethyl acetate) meet ICH Q3C guidelines during final purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
